(2R)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid
Overview
Description
(2R)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a trimethoxyphenyl group attached to the propanoic acid backbone. Such compounds are often used in peptide synthesis and medicinal chemistry due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 3,4,5-trimethoxybenzaldehyde using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Deprotection: Formation of the free amine.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes involved in metabolic pathways.
Protein Engineering: Utilized in the modification of proteins for research purposes.
Medicine
Drug Development: Investigated for potential therapeutic applications in various diseases.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
Biotechnology: Used in the development of biotechnological products and processes.
Mechanism of Action
The mechanism of action of (2R)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[(Tert-butoxy)carbonylamino]-3-phenylpropanoic acid: Lacks the methoxy groups on the phenyl ring.
(2R)-2-[(Tert-butoxy)carbonylamino]-3-(4-methoxyphenyl)propanoic acid: Contains a single methoxy group on the phenyl ring.
Uniqueness
Trimethoxyphenyl Group: The presence of three methoxy groups on the phenyl ring enhances the compound’s reactivity and potential interactions with biological targets.
Boc Protecting Group: Provides stability and ease of handling during synthetic procedures.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7/c1-17(2,3)25-16(21)18-11(15(19)20)7-10-8-12(22-4)14(24-6)13(9-10)23-5/h8-9,11H,7H2,1-6H3,(H,18,21)(H,19,20)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGAWGZORXNQJF-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166622 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethoxy-O-methyl-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82317-85-9 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethoxy-O-methyl-D-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82317-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethoxy-O-methyl-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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